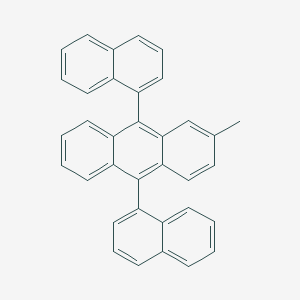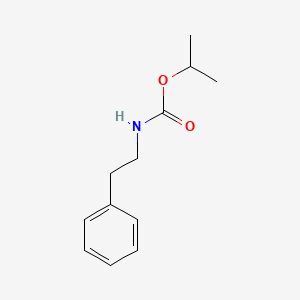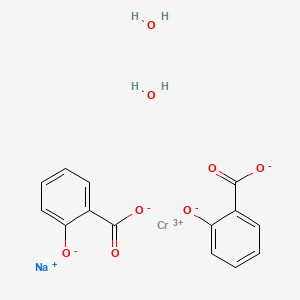
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is a coordination compound where the central chromium ion is coordinated with salicylate ligands and water molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) typically involves the reaction of sodium chromate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the salicylate ligands to the chromium ion. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the chromium ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or ascorbic acid.
Substitution Reagents: Various ligands such as ethylenediamine or bipyridine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in new coordination complexes with different ligands.
科学研究应用
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
作用机制
The mechanism of action of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) involves its ability to interact with biological molecules and catalyze specific chemical reactions. The salicylate ligands can facilitate the transfer of electrons, making the compound effective in redox reactions. The chromium center can interact with various molecular targets, including enzymes and cellular components, influencing biochemical pathways and cellular functions.
相似化合物的比较
Sodium chromate: A simpler compound with similar redox properties but lacking the coordination with salicylate ligands.
Chromium(III) salicylate: A related compound where chromium is in a different oxidation state and coordinated with salicylate ligands.
Chromium(III) acetate: Another coordination compound with different ligands but similar coordination chemistry.
Uniqueness: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is unique due to its specific coordination environment and the presence of salicylate ligands, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for various applications.
属性
CAS 编号 |
68214-27-7 |
|---|---|
分子式 |
C14H12CrNaO8 |
分子量 |
383.23 g/mol |
IUPAC 名称 |
sodium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.Na.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;;2*1H2/q;;+3;+1;;/p-4 |
InChI 键 |
PMTWJOPVNZJNNN-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.O.[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


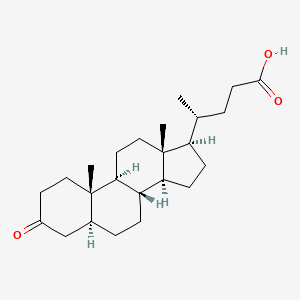
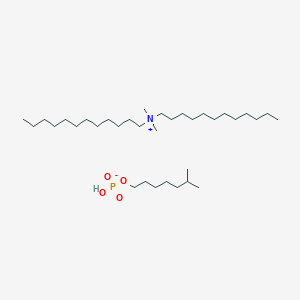
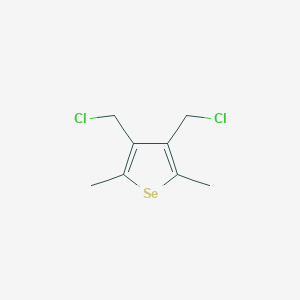

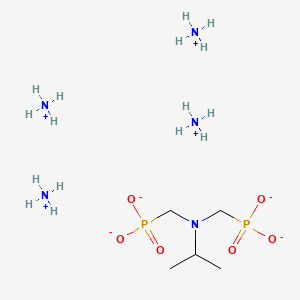


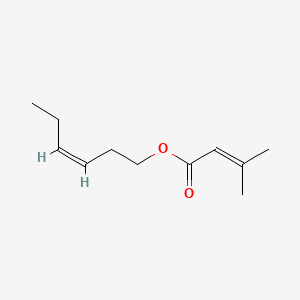
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
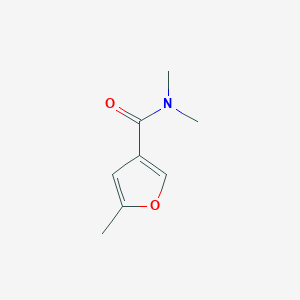
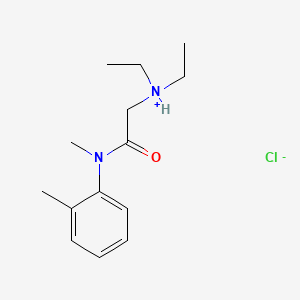
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
